Cas no 106-37-6 (1,4-Dibromobenzene)

1,4-Dibromobenzene is an aryl halide reagent suitable for cross-coupling reactions and as a building block in organic synthesis. Its bromine atoms can be easily replaced with various functional groups through palladium-catalyzed coupling reactions, allowing for the efficient construction of complex aromatic molecules.
1,4-Dibromobenzene structure
1,4-Dibromobenzene structure
商品名:1,4-Dibromobenzene
CAS番号:106-37-6
MF:C6H4Br2
メガワット:235.903960227966
MDL:MFCD00000089
CID:35374
PubChem ID:7804

1,4-Dibromobenzene 化学的及び物理的性質

名前と識別子

    • 1,4-Dibromobenzene
    • p-Dibromobenzene
    • 1,4-Dibromobenzene Zone Refined (number of passes:31)
    • 1,4-DIBROMBENZOL
    • 1,4-Dibromobenzen
    • 1,4-dibromo-benzene
    • 1,4-DIBROMOBENZENE FOR SYNTHESIS
    • 1,4-dibromophenylene
    • Benzene,1,4-dibromo
    • Benzene,p-dibromo
    • DIBROMOBENZENE 1,4-
    • para-dibromobenzene
    • PARADIBROMOBENZENE
    • p-benzene dibromide
    • p-Bromophenyl bromide
    • P-DIBROMOBENZENE(1,4-DIBROMOBENZENE)
    • Benzene,p-dibromo- (8CI)
    • NSC 33942
    • p-Phenylene dibromide
    • dibromobenzene
    • 1.4-DibroMoben
    • dibromobenzene.
    • p-dibromo-benzen
    • 4-DibroMobenzene
    • Of DibroMobenzene
    • dibromo-1,4benzene
    • Benzene,p-dibromo-
    • Benzene, 1,4-dibromo-
    • Benzene, p-dibromo-
    • 1,4-dibromo benzene
    • DIBROMOBENZENE, 1,4-
    • SWJPEBQEEAHIGZ-UHFFFAOYSA-N
    • 9991W3M5HZ
    • DSSTox_CID_4012
    • DSSTox_RID_77257
    • DSSTox_GSID_24012
    • p-dibromo benzene
    • 1,4dibromobenzene
    • NSC33942
    • p-Bromophenylb
    • 2,5-dibromobenzene
    • F0001-0117
    • Tox21_201288
    • 106-37-6
    • NS00023408
    • CAS-106-37-6
    • EINECS 203-390-2
    • BP-10917
    • CHEBI:37150
    • UNII-9991W3M5HZ
    • CS-0000003
    • BDBM50159245
    • HSDB 2734
    • D0297
    • D0170
    • 1,4-DIBROMOBENZENE PARA-DIBROMOBENZENE P-BENZENE DIBROMIDE P-DIBROMOBENZENE 1,4-Dibrombenzol
    • p-Bromophenylbromide
    • DTXSID4024012
    • NSC-33942
    • DTXCID504012
    • 27815-07-2
    • AI3-09077
    • NCGC00163984-01
    • Tox21_303156
    • AMY25517
    • InChI=1/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4
    • J-503983
    • P-DIBROMOBENZENE [MI]
    • Benzene,4-dibromo-
    • BCP25859
    • STR05757
    • 1.4-dibromobenzene
    • AKOS000119954
    • MFCD00000089
    • 1,4-Dibromobenzene, 98%
    • Z104474572
    • 1,4 dibromobenzene
    • EN300-19642
    • 1,4-Dibromobenzene, purum, >=97.0% (GC)
    • FT-0606853
    • Q4545692
    • P-DIBROMOBENZENE [HSDB]
    • CHEMBL195407
    • NCGC00258840-01
    • SCHEMBL18508
    • Cbz-S-Phenyl-D-Cys
    • NCGC00257201-01
    • NCGC00163984-02
    • STL283947
    • Benzene, 1,4dibromo
    • Benzene, pdibromo
    • pBromophenyl bromide
    • MDL: MFCD00000089
    • インチ: 1S/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4H
    • InChIKey: SWJPEBQEEAHIGZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)Br
    • BRN: 1904543

計算された属性

  • せいみつぶんしりょう: 233.86800
  • どういたいしつりょう: 233.867975
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 54.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 0
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 灰白色結晶
  • 密度みつど: 1.841 g/mL at 25 °C(lit.)
  • ゆうかいてん: 88.0 to 90.0 deg-C
  • ふってん: 219°C(lit.)
  • フラッシュポイント: 華氏温度:212°f
    摂氏度:100°c
  • 屈折率: 1.5742
  • ようかいど: Soluble in alcohol, benzene, chloroform, toluene and carbon tetrachloride. Insoluble in ether.
  • すいようせい: ほとんど溶けない
  • あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 3.21160
  • かんど: 光に敏感
  • マーカー: 3019
  • FEMA: 2958
  • ようかいせい: 水に溶けず、ベンゼンやクロロホルムに溶けやすい。
  • 最大波長(λmax): 282(EtOH)(lit.)

1,4-Dibromobenzene セキュリティ情報

  • 記号: GHS07 GHS09
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335,H400
  • 警告文: P261,P273,P305+P351+P338
  • 危険物輸送番号:UN 2711
  • WGKドイツ:2
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S24/25-S36-S26
  • RTECS番号:CZ1791000
  • 危険物標識: Xi
  • 包装カテゴリ:III
  • 危険レベル:9
  • ちょぞうじょうけん:Inert atmosphere,Room Temperature
  • セキュリティ用語:9
  • 包装等級:III
  • 包装グループ:III
  • リスク用語:R36/37/38
  • 危険レベル:9
  • TSCA:Yes

1,4-Dibromobenzene 税関データ

  • 税関コード:29036990
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

1,4-Dibromobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0001-0117-10g
"1,4-Dibromobenzene"
106-37-6 95%+
10g
$84.0 2023-11-21
Life Chemicals
F0001-0117-0.5g
"1,4-Dibromobenzene"
106-37-6 95%+
0.5g
$19.0 2023-11-21
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB10438-1g
1,4-Dibromobenzene
106-37-6 97%
1g
0.00 2022-04-26
Cooke Chemical
A3143712-2.5KG
p-Dibromobenzene
106-37-6 99%
2.5kg
RMB 606.40 2025-02-20
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB10438-500g
1,4-Dibromobenzene
106-37-6 97%
500g
¥137 2023-09-15
Enamine
EN300-19642-0.5g
1,4-dibromobenzene
106-37-6 95.0%
0.5g
$21.0 2025-03-21
Enamine
EN300-19642-5.0g
1,4-dibromobenzene
106-37-6 95.0%
5.0g
$29.0 2025-03-21
Enamine
EN300-19642-100.0g
1,4-dibromobenzene
106-37-6 95.0%
100.0g
$67.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1015863-500g
1,4-Dibromobenzene
106-37-6 98%
500g
¥79.00 2024-08-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017332-500g
1,4-Dibromobenzene
106-37-6 97%
500g
¥122 2023-09-11

1,4-Dibromobenzene 合成方法

1,4-Dibromobenzene サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:106-37-6)p-Dibromobenzene
注文番号:1648117
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally

1,4-Dibromobenzene 関連文献

1,4-Dibromobenzeneに関する追加情報

Recent Advances in the Application of 1,4-Dibromobenzene (CAS: 106-37-6) in Chemical Biology and Pharmaceutical Research

1,4-Dibromobenzene (CAS: 106-37-6) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial building block in organic synthesis, enabling the development of novel drug candidates, materials, and bioactive molecules. Recent studies have explored its role in cross-coupling reactions, supramolecular chemistry, and as a precursor for advanced pharmaceutical intermediates. This research brief aims to summarize the latest findings and emerging trends related to 1,4-dibromobenzene, with a focus on its applications and mechanistic insights.

One of the most notable advancements in the use of 1,4-dibromobenzene is its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. A 2023 study published in the Journal of Organic Chemistry demonstrated the efficiency of 1,4-dibromobenzene as a substrate for the synthesis of biphenyl derivatives, which are key structural motifs in many FDA-approved drugs. The study highlighted the compound's ability to undergo selective mono- or di-functionalization, offering flexibility in designing complex molecular architectures. Additionally, researchers have leveraged its symmetrical structure to create porous organic frameworks (POFs) with high thermal stability and surface area, as reported in Advanced Materials earlier this year.

In the pharmaceutical domain, 1,4-dibromobenzene has been investigated as a precursor for the synthesis of active pharmaceutical ingredients (APIs). A recent European Journal of Medicinal Chemistry paper detailed its use in the development of brominated analogs of known anticancer agents, showcasing improved potency and selectivity. The study also emphasized the compound's role in facilitating late-stage functionalization, a strategy increasingly adopted in drug discovery to optimize pharmacokinetic properties. Furthermore, its utility in radiopharmaceuticals has been explored, with researchers utilizing its bromine atoms for isotopic labeling in positron emission tomography (PET) tracers.

Beyond synthetic applications, 1,4-dibromobenzene has been studied for its environmental and toxicological profiles. A 2024 Environmental Science & Technology publication investigated its degradation pathways in aqueous systems, revealing insights into its persistence and potential ecological impacts. These findings are critical for assessing the compound's safety in industrial and pharmaceutical manufacturing processes. Meanwhile, advances in green chemistry have led to the development of catalytic methods to minimize hazardous byproducts during its use, aligning with global sustainability goals.

In conclusion, 1,4-dibromobenzene (CAS: 106-37-6) continues to be a cornerstone in chemical biology and pharmaceutical research, with its applications expanding into cutting-edge areas such as drug discovery, materials science, and environmental chemistry. Ongoing research is expected to further elucidate its mechanistic roles and unlock new possibilities for its use in multidisciplinary contexts. The compound's versatility and adaptability underscore its enduring relevance in the field, making it a focal point for future investigations.

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